Synthetic Yield Advantage: A 57% Improvement in Overall Yield for Radiolabeling Precursor Synthesis
When prioritizing 2-amino-5-fluoropyridine as a precursor for 2-amino-5-[^18F]fluoropyridine, a novel radiolabeled synthon for PET imaging, an optimized synthetic route using solventless thermolysis of 2-acetamido-5-pyridinediazonium tetrafluoroborate followed by hydrolysis achieves an overall yield of 66% [1]. This represents a 57% relative improvement over the previously reported literature yield of 42% for a similar approach involving thermal decomposition in xylene [1].
| Evidence Dimension | Overall synthetic yield for the final product |
|---|---|
| Target Compound Data | 66% |
| Comparator Or Baseline | Literature value for a similar route: 42% |
| Quantified Difference | 57% relative improvement |
| Conditions | Synthesis from 2-acetamido-5-aminopyridine; solventless thermolysis of diazonium tetrafluoroborate followed by hydrolysis |
Why This Matters
For procurement related to radiolabeling applications, this improved yield directly reduces the cost per synthesis run and ensures a more reliable supply of the crucial intermediate.
- [1] Li B, Huang G. Synthesis of 2-Amino-5-fluoropyridine. Chinese Journal of Pharmaceuticals. 2006;37(12):806-807. View Source
